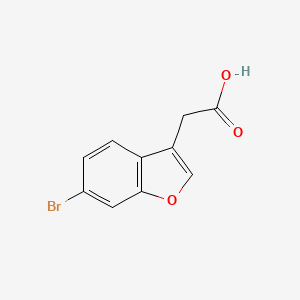

2-(6-Bromobenzofuran-3-yl)acetic acid

Description

Benzofuran (B130515) Core in Heterocyclic Chemistry Research

Benzofuran is a heterocyclic organic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring. researchgate.netnumberanalytics.com This bicyclic system is a common motif in a wide array of natural products and synthetically developed molecules, making it a cornerstone of heterocyclic chemistry. nih.govnih.gov The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.govmdpi.com Its structure, a planar and aromatic system, provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of its chemical and physical properties. numberanalytics.com This versatility makes it an attractive building block for the synthesis of complex molecular architectures. numberanalytics.com

Academic Evolution of Benzofuran Derivatives in Scientific Disciplines

The history of benzofuran chemistry dates back to 1870, with its first synthesis credited to Perkin. nih.govjocpr.com Initially isolated from natural sources like coal tar, the academic interest in benzofuran and its derivatives has grown exponentially over the decades. wikipedia.org Early research focused on its isolation from various plants and understanding its fundamental reactivity. researchgate.netlbp.world Over time, the discovery of a multitude of natural products containing the benzofuran core with significant biological activities propelled its evolution into a key area of study in medicinal and pharmaceutical sciences. researchgate.netnih.gov Today, the academic pursuit of benzofuran derivatives extends beyond medicine into materials science, where they are investigated for applications in organic electronics and as components of dyes. numberanalytics.comnih.gov The development of novel and efficient synthetic methodologies, including transition-metal-catalyzed reactions, continues to drive the exploration of this versatile heterocycle. acs.org

Positioning of 2-(6-Bromobenzofuran-3-yl)acetic Acid within Contemporary Chemical Research

The compound this compound is a specific derivative of the benzofuran scaffold. Its structure features a bromine atom at the 6-position of the benzene ring and an acetic acid group attached to the 3-position of the furan ring. While not as widely studied as some other benzofuran derivatives, its primary role in contemporary chemical research appears to be that of a key synthetic intermediate or building block.

A review of patent literature reveals that this compound is cited as a precursor in the synthesis of novel, more complex benzofuran derivatives. Specifically, it has been used in the development of compounds intended for use as pesticides, highlighting its relevance in the agrochemical industry. Its structure provides reactive handles—the carboxylic acid group and the bromo substituent—that allow for further chemical transformations to build larger, more functionally diverse molecules for controlling animal pests, including insects and arachnids. This positions the compound not as an end-product with direct biological application itself, but as a crucial component in the synthetic pathway towards creating new proprietary molecules with potential commercial value in agriculture.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1784163-41-2 |

| Molecular Formula | C₁₀H₇BrO₃ |

| Molecular Weight | 255.06 g/mol |

| Appearance | Not specified (likely a solid) |

| Solubility | Data not widely available |

Data sourced from chemical supplier databases.

Overview of Key Research Areas for Benzofuran Acetic Acid Derivatives

Derivatives of benzofuran, including those bearing an acetic acid moiety, are a major focus of research due to their broad spectrum of pharmacological activities. wikipedia.org The acetic acid side chain, in particular, can mimic endogenous molecules and participate in various biological interactions. The key areas of investigation for benzofuran acetic acid derivatives and related structures are diverse and continue to expand.

These compounds have demonstrated significant potential as:

Anticancer Agents: Many benzofuran derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. mdpi.commdpi.com Research focuses on their mechanisms of action, which can include the inhibition of cell cycle progression and the induction of apoptosis. mdpi.com

Antimicrobial and Antifungal Agents: The rise of drug-resistant pathogens has spurred the search for new antimicrobial compounds. Benzofuran derivatives have shown promising activity against a range of bacteria and fungi. nih.govmdpi.com

Anti-inflammatory Agents: Certain benzofuran derivatives exhibit anti-inflammatory properties, making them candidates for the development of new treatments for inflammatory conditions. lbp.world

Antioxidant Agents: The ability of the benzofuran scaffold to scavenge free radicals has led to research into its potential as an antioxidant. wikipedia.org

Agrochemicals: As evidenced by the role of this compound, the development of benzofuran-based pesticides is an active area of industrial research.

Table 2: Selected Research Applications of Benzofuran Derivatives

| Research Area | Description |

| Anticancer | Investigated for activity against various human cancer cell lines, with some derivatives showing potent antiproliferative effects. researchgate.netmdpi.com |

| Antimicrobial | Explored for efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.com |

| Anti-inflammatory | Studied for their potential to reduce inflammation, a key factor in many chronic diseases. lbp.world |

| Antitubercular | Some derivatives have been synthesized and tested as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis. nih.gov |

| Antiviral | The benzofuran nucleus is a component of compounds investigated for activity against various viruses. nih.gov |

| Agrochemical | Used as intermediates in the synthesis of novel pesticides for crop protection. |

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromo-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWKYYWPOARVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC=C2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Studies of 2 6 Bromobenzofuran 3 Yl Acetic Acid

Reactions Involving the Bromine Substituent on the Benzofuran (B130515) Ring

The bromine atom at the C-6 position of the benzofuran core serves as a versatile handle for molecular elaboration. Its participation in both nucleophilic substitution and metal-catalyzed cross-coupling reactions provides robust pathways for introducing new functional groups and constructing more complex molecular architectures.

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on an aryl halide like 6-bromobenzofuran (B120239) is a plausible, albeit challenging, transformation. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. growingscience.comrsc.org For the reaction to proceed efficiently via the common addition-elimination mechanism, the benzene (B151609) portion of the benzofuran ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). growingscience.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon attack by the nucleophile. rsc.org

In the case of 2-(6-Bromobenzofuran-3-yl)acetic acid, the acetic acid group at the 3-position is not strongly electron-withdrawing and is not in a position to directly stabilize a negative charge at the C-6 position through resonance. Therefore, forcing conditions, such as high temperatures, high pressures, or the use of highly potent nucleophiles, would likely be required to effect direct substitution of the bromine atom. Another potential pathway, the elimination-addition mechanism involving a benzyne (B1209423) intermediate, typically requires extremely strong bases like sodium amide (NaNH₂) and is less common for benzofuran systems. growingscience.com

While direct SNAr on the unsubstituted ring is difficult, the introduction of activating groups elsewhere on the ring could facilitate such transformations. Research on other heterocyclic systems has shown that the reactivity towards nucleophiles can be significantly enhanced by the strategic placement of electron-withdrawing substituents. nih.gov

Coupling Reactions for Further Functionalization

A more synthetically valuable and widely employed strategy for the functionalization of the 6-bromo position is through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are exceptionally versatile for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.gov The bromine atom on this compound makes it an ideal substrate for a variety of these transformations.

The Suzuki cross-coupling reaction, which pairs an aryl halide with an organoboron species, is a prominent method for synthesizing biaryl compounds. nih.gov Applying this to this compound would allow for the introduction of various aryl or heteroaryl substituents at the C-6 position. Similarly, nickel-catalyzed couplings with arylboronic acids have proven effective for creating 2-arylbenzofurans from their corresponding 2-fluorobenzofuran precursors, demonstrating the utility of transition metal catalysis for functionalizing the benzofuran scaffold. nih.gov

Other important coupling reactions applicable to this substrate include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), Buchwald-Hartwig amination (coupling with amines), and Stille coupling (coupling with organotin compounds). researchgate.net These reactions collectively provide a powerful toolkit for elaborating the benzofuran core, enabling the synthesis of a vast library of derivatives with modified electronic and steric properties.

Table 1: Potential Cross-Coupling Reactions at the C-6 Position

| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 6-Aryl-benzofuran derivative |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 6-Alkenyl-benzofuran derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-benzofuran derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | 6-Amino-benzofuran derivative |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd catalyst | 6-Alkyl/Aryl-benzofuran derivative |

Transformations of the Acetic Acid Moiety

The carboxylic acid functional group is one of the most versatile in organic chemistry, and the acetic acid moiety of this compound is no exception. It serves as a key site for transformations such as esterification, amidation, and decarboxylation.

Esterification Reactions

The conversion of the carboxylic acid to its corresponding ester is a fundamental and straightforward transformation. Ester derivatives are often synthesized to modify the polarity and bioavailability of a parent compound or to serve as protecting groups. The synthesis of methyl 2-(6-bromobenzofuran-3(2H)-ylidene)acetate, a related ester, has been reported. hepatochem.com

Esterification of this compound can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically under reflux conditions.

Alternatively, for substrates sensitive to strong acids, milder methods can be employed. These include reaction with alkyl halides in the presence of a non-nucleophilic base (e.g., cesium carbonate) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid towards attack by an alcohol.

Table 2: Common Esterification Methods

| Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer-Speier Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) | Heat/Reflux |

| Alkylation | Alkyl Halide (R-X), Base (e.g., Cs₂CO₃) | Room Temperature or mild heat |

| DCC Coupling | Alcohol (ROH), DCC, DMAP (catalyst) | Room Temperature |

Amidation Reactions

The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is a cornerstone of medicinal chemistry for generating novel compounds. nih.gov Studies on the closely related 2-(benzofuran-2-yl)acetic acid have demonstrated its successful conversion into a variety of amides using standard peptide coupling reagents. fishersci.co.uk

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. peptide.com Therefore, the carboxylic acid must first be "activated". This is typically achieved in one of two ways:

Conversion to an Acyl Halide: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine in the presence of a base (like pyridine (B92270) or triethylamine) to form the amide. peptide.com

Use of Coupling Reagents: A wide variety of coupling reagents are available that generate a highly reactive activated ester intermediate in situ. Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. fishersci.co.ukpeptide.com Other modern and highly efficient reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). nih.govmdpi.com These reagents facilitate amide bond formation under mild conditions with high yields. researchgate.net

The reaction of this compound with a diverse range of amines, using these established protocols, would provide a straightforward entry into a large family of 2-(6-Bromobenzofuran-3-yl)acetamides.

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for aryl acetic acids. This reaction would convert this compound into 6-bromo-3-methylbenzofuran, a simpler benzofuran derivative.

While some carboxylic acids decarboxylate readily upon heating, aryl acetic acids are generally more stable. The reaction often requires specific catalysts or reaction conditions. For instance, visible-light-catalyzed methods have been developed for the decarboxylation of aryl acetic acids, which can proceed under mild conditions. mdpi.com Another study reported the decarboxylation of functionalized 2-pyridone-3-carboxylic acids using potassium carbonate in toluene (B28343) at elevated temperatures, indicating that base-catalyzed thermal decarboxylation could be a viable pathway. The stability of the resulting carbanion or radical intermediate is a key factor in the ease of decarboxylation. The development of new catalytic systems continues to expand the scope and utility of this transformation in organic synthesis.

Oxidation and Reduction Processes of the Benzofuran System

The benzofuran ring system, while aromatic, possesses a degree of reactivity in its furan (B31954) component that makes it susceptible to oxidative transformations. The electron-rich nature of the 2,3-double bond of the furan ring is a primary site for oxidative attack.

Research on substituted benzofurans has shown that the furan ring can undergo oxidative cleavage under various conditions. For instance, photooxygenation of 2,3-dimethylbenzo[b]furan has been reported to yield a dioxetane intermediate, which upon isomerization, leads to a ring-opened acetophenone (B1666503) derivative. researchgate.net This suggests that the C2=C3 double bond in this compound could be a target for similar oxidative processes.

Furthermore, oxidation of the furan ring in other contexts can lead to the formation of dicarbonyl compounds. nih.gov The biotransformation of furan-containing xenobiotics often involves oxidation of the furan ring to generate reactive electrophilic intermediates like epoxides or cis-enediones. nih.govnih.gov The specific outcome of such an oxidation on this compound would be influenced by the substituents present.

Reduction of the benzofuran system is generally more challenging due to the stability conferred by the aromaticity of both the benzene and furan rings. While catalytic hydrogenation can reduce the furan ring, it often requires forcing conditions. Specific studies on the reduction of this compound are not extensively documented, but it is anticipated that the furan ring would be more readily reduced than the benzene ring.

| Oxidation Reaction | Reagent/Condition | Typical Product(s) | Comments |

| Photooxygenation | O₂, light | Dioxetane intermediate, ring-opened products | Reaction occurs at the C2=C3 double bond of the furan ring. researchgate.net |

| Metabolic Oxidation | Cytochrome P450 enzymes | Epoxide or cis-enedione intermediates | Leads to reactive metabolites that can interact with cellular nucleophiles. nih.govnih.gov |

Reactivity of the Benzofuran Heterocycle towards Electrophilic and Nucleophilic Reagents

The benzofuran nucleus exhibits a rich chemistry towards both electrophilic and nucleophilic reagents, a reactivity pattern that is modulated by the substituents on the ring system.

The furan ring is inherently electron-rich and thus more susceptible to electrophilic attack than the benzene ring. youtube.com Theoretical studies and experimental observations on benzofuran indicate that electrophilic substitution preferentially occurs at the C2 and C3 positions. researchgate.net In the case of this compound, the C3 position is already substituted. Therefore, electrophilic attack would be directed to other positions on the benzofuran skeleton. The bromine atom at the C6 position is an ortho, para-directing deactivator for electrophilic aromatic substitution on the benzene ring. The acetic acid moiety at C3 is an electron-withdrawing group, which would deactivate the furan ring towards electrophilic attack.

Common electrophilic substitution reactions on benzofuran derivatives include nitration, halogenation, and Vilsmeier-Haack formylation. researchgate.net For this compound, electrophilic attack would likely occur at the C2, C4, or C7 positions, with the precise outcome depending on the specific electrophile and reaction conditions.

The presence of the bromine atom at the C6 position makes the molecule a suitable substrate for nucleophilic substitution reactions, particularly transition-metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution (SNAr) on the benzene ring is generally difficult without strong activation, the bromine atom can be replaced by various nucleophiles using catalysts like palladium complexes. researchgate.net This allows for the introduction of a wide range of functional groups at the C6 position. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgopenstax.org

| Substitution Type | Reagent/Condition | Typical Position of Attack | Comments |

| Electrophilic | |||

| Nitration | HNO₃/H₂SO₄ | C2, C4, C7 | The regioselectivity is influenced by existing substituents. researchgate.net |

| Halogenation | Br₂ or Cl₂/Lewis Acid | C2, C4, C7 | Introduces additional halogen atoms onto the ring system. researchgate.net |

| Vilsmeier-Haack | POCl₃/DMF | C2 | A method for introducing a formyl group. researchgate.net |

| Nucleophilic | |||

| Cross-Coupling (e.g., Suzuki, Heck) | Organoboron or alkene/Pd catalyst | C6 (at the C-Br bond) | A versatile method for C-C bond formation. researchgate.net |

| SNAr | Strong nucleophile | C6 (potentially) | Generally requires harsh conditions or further activation. libretexts.orgopenstax.org |

Advanced Analytical Characterization Techniques in Benzofuran Acetic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(6-Bromobenzofuran-3-yl)acetic acid is expected to show distinct signals for each unique proton in the molecule. The spectrum can be divided into three main regions: the carboxylic acid proton, the aromatic protons on the benzofuran (B130515) ring system, and the methylene (B1212753) protons of the acetic acid side chain.

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm, is characteristic of the acidic proton of the carboxyl group. chemicalbook.com

Aromatic Protons: The benzofuran core contains four protons. The proton on the furan (B31954) ring (H-2) is expected to appear as a singlet around 7.5-7.8 ppm. The three protons on the benzene (B151609) ring will exhibit a more complex pattern due to spin-spin coupling. H-7, adjacent to the bromine, will likely be a doublet, while H-4 and H-5 will also show coupling to each other. The electron-withdrawing effect of the bromine atom will influence the chemical shifts of these aromatic protons.

Methylene Protons (-CH₂-): The two protons of the methylene group in the acetic acid side chain are expected to appear as a sharp singlet, typically in the range of 3.7-4.0 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated.

Carbonyl Carbon (-C=O): The carbonyl carbon of the acetic acid group is the most deshielded, appearing at the low-field end of the spectrum, typically between 170-180 ppm.

Aromatic and Olefinic Carbons: The eight carbons of the benzofuran ring system will resonate in the aromatic region (approx. 110-160 ppm). The carbon bearing the bromine atom (C-6) will have its chemical shift directly influenced by the halogen. The other carbons, including the two bridgehead carbons (C-3a and C-7a) and the furan carbons (C-2 and C-3), will each have a characteristic shift. nih.gov

Methylene Carbon (-CH₂-): The aliphatic methylene carbon will be found at the high-field end of the spectrum, typically in the 30-40 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts This table is based on predictive models and data from analogous compounds.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -COOH | ~12.1 (s, 1H) | C=O | ~172.5 |

| H-2 | ~7.7 (s, 1H) | C-7a | ~155.0 |

| H-7 | ~7.6 (d, 1H) | C-3a | ~145.1 |

| H-4 | ~7.5 (d, 1H) | C-2 | ~129.8 |

| H-5 | ~7.3 (dd, 1H) | C-5 | ~125.0 |

| -CH₂- | ~3.8 (s, 2H) | C-4 | ~122.3 |

| C-6 | ~116.5 | ||

| C-7 | ~114.0 | ||

| C-3 | ~112.9 | ||

| -CH₂- | ~35.2 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal connectivity between atoms.

COSY: This experiment would show correlations between adjacent protons, for instance, confirming the coupling between H-4 and H-5 on the benzene ring.

HSQC: This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the methylene proton signal at ~3.8 ppm to the methylene carbon signal at ~35.2 ppm, and each aromatic proton to its corresponding ring carbon.

HMBC: This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is particularly useful for identifying quaternary carbons (those without attached protons). For example, HMBC would show correlations from the methylene (-CH₂-) protons to the nearby carbons C-2, C-3, and C-3a, confirming the position of the acetic acid side chain at the C-3 position of the benzofuran ring.

Vibrational Spectroscopy for Molecular Confirmation

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecular bonds. These techniques are excellent for identifying the functional groups present in a molecule.

The FT-IR spectrum provides a "fingerprint" of the molecule based on the absorption of infrared radiation by its bonds. For this compound, key absorptions are expected:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band around 1700-1720 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. researchgate.net

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O-C ether stretch of the furan ring and the C-O stretch of the acid group are expected in the 1000-1300 cm⁻¹ region.

C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce a weak to medium intensity band in the lower frequency region, typically between 500-600 cm⁻¹.

Table 2: Predicted FT-IR and FT-Raman Vibrational Frequencies This table is based on predictive models and data from analogous compounds.

| Vibrational Mode | Predicted FT-IR (cm⁻¹) | Predicted FT-Raman (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (acid) | ~3300-2500 | Weak/Not Observed | Broad, Strong (IR) |

| Aromatic C-H stretch | ~3100-3000 | ~3100-3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H stretch | ~2950-2850 | ~2950-2850 | Medium |

| C=O stretch (acid) | ~1710 | ~1710 | Very Strong (IR), Medium (Raman) |

| Aromatic C=C stretch | ~1600, ~1470 | ~1600, ~1470 | Strong (Raman), Medium (IR) |

| C-O stretch (ether/acid) | ~1250, ~1080 | ~1250, ~1080 | Strong (IR) |

| Benzofuran Ring Breathing | Weak/Not Observed | ~1010 | Strong (Raman) |

| C-Br stretch | ~550 | ~550 | Medium (Raman), Weak (IR) |

FT-Raman spectroscopy is a complementary technique to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar or more polarizable bonds often produce strong Raman signals. For this molecule, FT-Raman would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the benzene and furan rings are typically very strong in the Raman spectrum. researchgate.net

C=C and C-C Bonds: The stretching vibrations of the carbon backbone of the benzofuran system are strong Raman scatterers.

C-Br Bond: The carbon-bromine bond is highly polarizable and thus gives a characteristic and easily identifiable signal in the Raman spectrum, often stronger than its corresponding IR absorption. s-a-s.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). For aromatic systems like this compound, the primary transitions observed are π → π*.

The parent benzofuran molecule exhibits characteristic absorption maxima. researchgate.netnist.gov The presence of the bromine atom and the acetic acid group on the benzofuran ring acts as an auxochromic influence, which is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The spectrum is anticipated to show two or more distinct bands, characteristic of the extended π-conjugated system of the benzofuran core. Analysis of similar benzofuran derivatives suggests that the primary absorption maxima would likely fall in the 250-320 nm range. researchgate.netresearchgate.net

Table 3: Predicted UV-Vis Absorption Maxima This table is based on predictive models and data from analogous compounds.

| Transition | Predicted λmax (nm) |

|---|---|

| π → π | ~260 |

| π → π | ~305 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structure of this compound. High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), provides highly accurate mass measurements, which serve to confirm the elemental composition of the molecule.

In negative ion mode (ESI-), the compound typically loses a proton (H+) from the carboxylic acid group to form the pseudomolecular ion [M-H]⁻. The experimentally measured mass-to-charge ratio (m/z) of this ion is compared against the theoretically calculated value to validate the chemical formula, C₁₀H₇BrO₃. The presence of bromine is characteristically indicated by a pair of isotopic peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by approximately 2 Da.

Fragmentation analysis provides further structural confirmation. A primary fragmentation pathway for this compound involves the loss of the acetic acid side chain. For instance, a common fragmentation observed is the loss of a 44 Da neutral fragment, corresponding to carbon dioxide (CO₂), via a decarboxylation process.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Ion Type | Calculated m/z | Found m/z | Technique |

| C₁₀H₆⁷⁹BrO₃⁻ | [M-H]⁻ | 268.9509 | 268.9512 | ESI-HRMS |

| C₁₀H₆⁸¹BrO₃⁻ | [M-H]⁻ | 270.9488 | 270.9491 | ESI-HRMS |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the unambiguous confirmation of connectivity and stereochemistry, and provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction experiment would reveal the planar benzofuran ring system and the orientation of the bromo-substituent at the 6-position and the acetic acid group at the 3-position. A key structural feature of interest is the potential for intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimeric structures in the crystal lattice.

As of the latest literature review, a publicly available, fully determined crystal structure for this compound has not been deposited in major crystallographic databases. However, the crystallographic parameters for closely related structures provide an example of the data that would be obtained.

Table 2: Representative Crystallographic Data Parameters

| Parameter | Expected Data for this compound |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | e.g., 4 |

| Calculated Density (Dx) | g/cm³ |

| R-factor | Value indicating goodness of fit |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating this compound from reaction impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated on a non-polar stationary phase (like C18) using a polar mobile phase.

The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run under isocratic (constant composition) or gradient (varying composition) conditions. A small amount of acid, like trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to ensure the carboxylic acid group remains protonated, leading to sharper and more symmetrical peaks. Detection is commonly performed using a UV detector, set to a wavelength where the benzofuran chromophore exhibits strong absorbance. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical RP-HPLC Method Parameters for Purity Analysis

| Parameter | Value / Description |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

| Run Type | Gradient (e.g., 5% to 95% B over 20 minutes) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, this compound is not suitable for direct GC analysis. It requires a chemical modification step known as derivatization to increase its volatility and thermal stability.

The most common derivatization method for a carboxylic acid is esterification to convert it into a more volatile ester, for example, its methyl ester. This can be achieved by reacting the acid with a reagent like diazomethane (B1218177) or with methanol under acidic catalysis. The resulting ester can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolving power than conventional GC. In GCxGC, effluent from a primary column is subjected to continuous, rapid separation on a second, orthogonal column. This technique would be particularly useful for separating the derivatized target compound from a complex mixture of structurally similar impurities or isomers that may not be resolved by a single GC column or HPLC.

Mechanistic Investigations of Biological Interactions for 2 6 Bromobenzofuran 3 Yl Acetic Acid Derivatives

Enzyme Inhibition Mechanisms

The compound 2-(6-bromobenzofuran-3-yl)acetic acid has been identified as a fragment hit with affinity for the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (EcDsbA). tandfonline.com This enzyme is crucial for the proper folding of virulence factors in many pathogenic Gram-negative bacteria, making it a target for the development of anti-virulence compounds. tandfonline.com

A fragment-based drug discovery approach led to the identification of this compound, which exhibited a millimolar binding affinity. tandfonline.com X-ray crystallography studies have revealed that this compound and its elaborated analogues bind specifically within the hydrophobic groove adjacent to the catalytic Cys30–Pro31–His32–Cys33 (CPHC) active site of EcDsbA. tandfonline.comnih.gov This hydrophobic groove is the natural binding site for both the enzyme's redox partner, DsbB, and its unfolded protein substrates. nih.govnih.gov By occupying this groove, the benzofuran (B130515) inhibitors are thought to obstruct the interaction of EcDsbA with its natural partners, thereby inhibiting its function. nih.gov

Further chemical elaboration of the this compound scaffold has led to analogues with improved binding affinity. tandfonline.com Nuclear Magnetic Resonance (NMR) studies were used to calculate the dissociation constants (KD) for these derivatives, identifying compounds with enhanced binding capabilities. tandfonline.com This line of research suggests that the benzofuran scaffold is a promising starting point for developing a novel class of EcDsbA inhibitors. tandfonline.com

Table 1: Binding Affinities of this compound and its Derivatives to EcDsbA

| Compound | Dissociation Constant (KD) in µM |

| This compound (Parent) | High mM affinity |

| Derivative Compound 25 | 326 ± 25 |

| Derivative Compound 28 | 341 ± 57 |

| Data sourced from NMR studies as reported in scientific literature. tandfonline.com |

While direct inhibition of chorismate mutase by this compound has not been reported, derivatives of the benzofuran scaffold have been investigated as potential inhibitors of this enzyme, particularly from Mycobacterium tuberculosis (MtbCM). nih.govacs.org Chorismate mutase is a key enzyme in the shikimate pathway, responsible for the biosynthesis of essential aromatic amino acids in bacteria. acs.orgnih.gov

In one study, novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were designed and evaluated as MtbCM inhibitors. nih.gov In silico docking studies suggested that these molecules could bind at the interface of the MtbCM homodimer. nih.gov Subsequent in vitro testing of the most promising compounds at a concentration of 30 μM demonstrated an encouraging inhibition of the enzyme's activity, with some derivatives achieving 64–65% inhibition. nih.govacs.org The structure-activity relationship (SAR) analysis indicated that benzotriazinone derivatives were generally more effective than their pyrazolotriazinone counterparts. nih.gov

The benzofuran scaffold has been utilized in the design of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and linked to various diseases, including neurodegenerative disorders and cancer. nih.govresearchgate.net

Research into novel oxindole/benzofuran hybrids has identified potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and GSK-3β. nih.gov Some of these hybrid molecules demonstrated sub-micromolar inhibitory activity against GSK-3β, with IC50 values in the nanomolar range. For example, a bromo isatin (B1672199) derivative of the hybrid showed an IC50 of 32.09 nM. nih.gov Similarly, another study on quinolin-2-one derivatives incorporating a benzofuran moiety also yielded potent GSK-3β inhibitors, with the most effective compounds exhibiting IC50 values between 4.68 and 8.27 nM. researchgate.net These findings underscore the potential of benzofuran-based structures in the development of highly potent GSK-3β inhibitors. nih.govresearchgate.net

Table 2: GSK-3β Inhibitory Activity of Benzofuran Derivatives

| Compound Class | Derivative Example | IC50 (nM) |

| Oxindole/Benzofuran Hybrid | Bromo isatin deriv. | 32.09 |

| Oxindole/Benzofuran Hybrid | Methoxy (B1213986) isatin deriv. | 40.13 |

| Quinolin-2-one/Benzofuran Hybrid | Compound 7c | 4.68 ± 0.59 |

| Quinolin-2-one/Benzofuran Hybrid | Compound 7e | 8.27 ± 0.60 |

| Quinolin-2-one/Benzofuran Hybrid | Compound 7f | 6.12 ± 0.74 |

| Data compiled from in vitro screening assays. nih.govresearchgate.net |

The benzofuran nucleus is a feature in compounds designed to inhibit carbonic anhydrases (CAs) and tyrosinase.

Carbonic Anhydrase: Benzofuran-based carboxylic acid derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related isoform hCA IX. nih.govacs.org Certain derivatives featuring a benzoic acid moiety linked to the benzofuran scaffold acted as submicromolar hCA IX inhibitors, with KI values as low as 0.56 μM. nih.govacs.org These compounds displayed good selectivity for hCA IX over the off-target cytosolic isoforms hCA I and II. nih.govacs.org Other studies on benzofuran-based sulfonamides have also reported potent and selective inhibition of the tumor-associated hCA IX and XII isoforms. nih.govtandfonline.com

Tyrosinase: Research has also explored benzofuran derivatives as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govacs.orgresearchgate.net For instance, a series of benzofuran-oxadiazole hybrids were synthesized and showed significant tyrosinase inhibition, with one derivative exhibiting an IC50 of 11 ± 0.25 μM, which was more potent than the standard, ascorbic acid. nih.gov Another class of compounds, benzylidenebenzofuran-3(2H)-ones (aurones), which contain a benzofuran core, have also been identified as tyrosinase inhibitors. acs.org

The benzofuran scaffold is recognized as a pharmacophore in the development of inhibitors for both topoisomerase I and farnesyl transferase. nih.gov

Topoisomerase I: While specific studies on this compound are not available, the broader class of benzofuran derivatives has been noted for its potential to inhibit topoisomerase I, an enzyme critical for resolving DNA topological problems during replication and transcription. nih.gov

Farnesyl Transferase: A series of benzofuran-based compounds have been designed and synthesized as farnesyltransferase (FTase) inhibitors. tandfonline.comnih.gov FTase is an enzyme that catalyzes a crucial post-translational modification of Ras proteins, which are involved in cell growth and proliferation. tandfonline.com One study reported a series of benzofuran derivatives with potent FTase inhibitory activity, with the most active compound showing an IC50 of 1.1 nM. nih.gov A quantitative structure-activity relationship (QSAR) study on benzofuran derivatives highlighted that specific structural features, such as the presence of hydrogen bonding donor and acceptor groups along with negatively charged substituents, are critical for improved activity. tandfonline.com

Derivatives of benzofuran have been developed as antagonists for histamine (B1213489) receptors and as inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.gov

Histamine Receptor: New series of benzofuran derivatives have been discovered as potent histamine H3 receptor antagonists with nanomolar and subnanomolar affinities. nih.gov One such derivative, 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine, exhibited a Ki of 0.05 nM at the human H3 receptor. nih.gov More recently, a benzofuran derivative, 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine, was reported as a histamine H4 receptor (H4R) antagonist with a pKi of 6.2. nih.gov

Lysine Specific Demethylase 1 (LSD1): A series of benzofuran derivatives have been designed as novel inhibitors of LSD1, a flavin-dependent enzyme that is a promising target for cancer therapy. nih.govresearchgate.net Many of the synthesized compounds effectively suppressed the enzymatic activity of LSD1. The most potent compound from one study demonstrated excellent LSD1 inhibition with an IC50 of 0.065 μM and also showed significant anti-proliferative activity against several tumor cell lines. nih.gov

Acetylcholinesterase (AChE) Inhibition in Neurodegenerative Research

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of therapeutic strategies for neurodegenerative conditions such as Alzheimer's disease. Research into benzofuran-based compounds has highlighted their potential as AChE inhibitors. A study on novel benzofuran-based 1,2,4-triazole (B32235) derivatives demonstrated that these compounds exhibited promising efficacy against AChE. While all synthesized compounds in the series were less potent than the reference drug eserine, they displayed a range of inhibitory activity.

One notable derivative, 2-((5-(5-Bromobenzofuran-2-yl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide, was identified as a particularly potent inhibitor of AChE. The inhibitory effects of these derivatives were assessed using the modified Ellman's method, a widely accepted protocol for measuring AChE activity.

Table 1: Acetylcholinesterase (AChE) Inhibition by Benzofuran-Triazole Derivatives

| Compound ID | Description | IC₅₀ (µM) |

|---|---|---|

| 10d | 2-((5-(5-Bromobenzofuran-2-yl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide | 0.55 ± 1.00 |

| Series Range | Benzofuran-linked 1,2,4-triazoles | 0.55 ± 1.00 to 2.28 ± 1.75 |

IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Receptor Agonism and Antagonism Mechanisms

The balance between thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, and prostacyclin (PGI2), a powerful endogenous inhibitor of platelet aggregation, is crucial for maintaining cardiovascular homeostasis. nih.gov The development of agents that can modulate the receptors of these two molecules is a significant area of research for antithrombotic therapies.

A series of benzofuran-7-yloxyacetic acid derivatives have been identified as potent dual-acting agents, functioning as both antagonists of the thromboxane A2 receptor and agonists of the prostacyclin receptor. nih.gov The most potent compound in this series was {3-[2-(1,1-diphenylethylsulfanyl)ethyl]-2-hydroxymethylbenzofuran-7-yloxy}acetic acid diethanolamine (B148213) salt, which exhibited a high affinity for the thromboxane receptor and significant agonistic activity at the prostacyclin receptor. nih.gov This dual action presents a promising profile for a novel antithrombotic agent. nih.gov

Table 2: Dual Activity of a Benzofuran-7-yloxyacetic Acid Derivative

| Compound | Target | Activity | Kᵢ (nM) |

|---|---|---|---|

| {3-[2-(1,1-diphenylethylsulfanyl)ethyl]-2-hydroxymethylbenzofuran-7-yloxy}acetic acid diethanolamine salt | Thromboxane A2 Receptor | Antagonism | 4.5 |

| Prostacyclin Receptor | Agonism | 530 |

Kᵢ represents the inhibition constant, a measure of the affinity of a ligand for a receptor.

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), is predominantly expressed in pancreatic β-cells and plays a key role in amplifying glucose-stimulated insulin (B600854) secretion. nih.govbohrium.com This makes it an attractive target for the development of new therapies for type 2 diabetes. The activation of FFAR1 enhances insulin secretion only at high glucose concentrations, which may reduce the risk of hypoglycemia. bohrium.com

Research into (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives has led to the discovery of potent GPR40/FFA1 agonists. nih.govbohrium.com Through optimization studies, derivatives with improved pharmacokinetic profiles and significant in vivo effects have been identified. One such optimized compound, TAK-875, demonstrated a long-acting pharmacokinetic profile and, upon oral administration, significantly reduced plasma glucose excursion while increasing insulin secretion in type 2 diabetic rats. nih.gov These findings underscore the therapeutic potential of this class of benzofuran derivatives as glucose-dependent insulinotropic agents. nih.gov

Molecular Basis of Anti-virulence Action

The rise of antibiotic-resistant bacteria, such as Staphylococcus aureus, has spurred the development of alternative therapeutic strategies, including anti-virulence therapies. nih.govnih.govnih.gov These approaches aim to disarm pathogens by targeting their virulence factors rather than killing them directly, which may exert less selective pressure for the development of resistance. semanticscholar.org Key virulence mechanisms in S. aureus include the production of toxins, immune evasion strategies, and the formation of biofilms, which are often regulated by quorum sensing (QS) systems. nih.govnih.gov

The benzofuran scaffold has shown promise in the development of anti-virulence agents. Studies have demonstrated that certain benzofuran derivatives can inhibit quorum sensing. nih.govresearchgate.net For instance, a series of new benzofuran derivatives were evaluated for their quorum sensing inhibiting effects using Chromobacterium violaceum as a model organism, with several compounds showing good QS inhibition. nih.govresearchgate.net Another study focused on benzofuran-based thiosemicarbazides as QS inhibitors against Pseudomonas aeruginosa, where derivatives from a bromobenzofuran series showed a significant reduction in biofilm formation. nih.gov These findings suggest that the molecular basis for the anti-virulence action of these benzofuran derivatives lies in their ability to interfere with the cell-to-cell communication systems that regulate the expression of virulence factors and biofilm formation. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 6 Bromobenzofuran 3 Yl Acetic Acid Analogs

Impact of Substituents on the Benzofuran (B130515) Ring System

The benzofuran nucleus serves as a versatile scaffold, and substitutions at various positions on this ring system have been shown to significantly modulate the biological properties of the resulting analogs.

Research has consistently demonstrated that halogenation can lead to a significant increase in the anticancer activities of benzofuran derivatives. nih.gov The position of the halogen substituent is a critical determinant of its effect on biological activity. nih.gov For instance, in a series of 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivatives, a compound with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring exhibited remarkable cytotoxic activity against leukemia cell lines (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov

Regardless of the specific halogen used (Cl, Br, F), halogen-substituted benzofurans have consistently shown significant cytotoxicity. nih.gov The presence of halogens on the benzofuran ring is also crucial for antimicrobial activity. rsc.org

Table 1: Effect of Halogenation on the Cytotoxic Activity of Benzofuran Analogs

| Compound | Substituent | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| 1 | 3-CH2Br | K562 | 5 |

| 1 | 3-CH2Br | HL60 | 0.1 |

| 2 | Halogenated | PLK1 PBD | 16.4 |

IC50: The half maximal inhibitory concentration.

Alkyl and methoxy (B1213986) groups are other key substituents that have been extensively studied for their impact on the biological activity of benzofuran analogs. The presence of a methoxy group at the C-6 position of the benzofuran ring has been identified as being essential for potent antiproliferative activity. mdpi.com The removal of this C-6 methoxy group from 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives resulted in inactive compounds. mdpi.com

Furthermore, the number and position of methoxy substituents on a benzoyl moiety at the C-2 position of the benzofuran ring also play a significant role in modulating antiproliferative activity and selectivity against different cancer cell lines. mdpi.com The introduction of a methyl group at the C-3 position has also been shown to influence antiproliferative activity, with a 2–38-fold increase in potency observed in some cases when compared to the unsubstituted counterpart. mdpi.com

Table 2: Influence of Methoxy and Methyl Groups on Antiproliferative Activity

| Compound Series | Key Substituents | Observation |

|---|---|---|

| 2-Aroyl Benzofurans | C-6 Methoxy | Essential for potent antiproliferative activity. mdpi.com |

| 2-Aroyl Benzofurans | C-2 Benzoyl Methoxy Groups | Number and position influence activity and selectivity. mdpi.com |

Hydroxyl groups, with their ability to act as hydrogen bond donors and acceptors, play a crucial role in modulating the biological activity of benzofuran derivatives. SAR studies have revealed that a hydroxyl group at the C-6 position of the benzofuran ring is essential for antibacterial activities. rsc.org In contrast, blocking this hydroxyl group leads to a loss of antibacterial activity. rsc.org The presence of hydroxyl groups at the C-4 position has also been associated with good antimicrobial activity. rsc.org

Modifications to the Acetic Acid Side Chain and its Derivatives

The acetic acid side chain at the C-3 position is a critical pharmacophoric element. Modifications of this group, such as conversion to amides and esters, have been shown to have a profound impact on biological activity. For instance, the conversion of the carboxylic acid to an N-phenethyl carboxamide was found to significantly enhance antiproliferative activity. nih.gov

The synthesis of various amide derivatives has been a successful strategy to improve the potency of benzofuran-3-acetic acid analogs. nih.govmdpi.com Similarly, ester derivatives have also been explored, with studies showing that the nature of the alcohol component of the ester can influence activity. nih.gov The transformation of the acetic acid to a hydroxamic acid has also been investigated, leading to compounds with potent antimicrotubule activity. mdpi.com

Elaboration of the Benzofuran Scaffold for Enhanced Potency

To enhance potency and explore new binding interactions, the benzofuran scaffold has been elaborated by fusing it with other heterocyclic rings or by introducing larger substituents. This strategy aims to create more complex molecules that can occupy larger binding pockets or make additional interactions with the biological target. nih.govorganic-chemistry.org

The fusion of the benzofuran ring with other heterocycles like pyrazole (B372694), thiazole, and triazole has led to the development of novel compounds with significant antimicrobial and anticancer activities. nih.gov For example, benzofuran derivatives bearing a pyrazole moiety have shown good antioxidant activity. nih.gov The introduction of aryl substituents at the C-3 position through a methanone (B1245722) linker has also been explored to generate compounds with antibacterial properties. rsc.org These elaborations highlight the versatility of the benzofuran core in the design of new bioactive molecules. monash.edulatrobe.edu.au

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are valuable tools for predicting the activity of newly designed analogs and for understanding the key structural features that govern potency.

Both 2D- and 3D-QSAR studies have been successfully applied to various series of benzofuran derivatives. nih.gov These studies have helped to identify the critical physicochemical properties and spatial arrangements of substituents that are important for biological activity. For example, in a study of benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) as GSK-3β inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were used to determine the correct binding mode of the inhibitors and to estimate the inhibitory potency of new compounds. nih.gov QSAR models have also been developed to predict the activity of benzofuran derivatives as monoamine oxidase inhibitors. researchgate.net These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Potential Applications of 2 6 Bromobenzofuran 3 Yl Acetic Acid Derivatives in Medicinal Chemistry Research

Development of Anti-virulence Compounds Targeting Bacterial Pathogens

A promising strategy in combating bacterial infections is the development of anti-virulence therapies, which aim to disarm pathogens rather than killing them, thereby reducing the selective pressure for antibiotic resistance. nih.govnih.govnih.gov Derivatives of 2-(6-bromobenzofuran-3-yl)acetic acid have been identified as potential anti-virulence agents, specifically as inhibitors of the Escherichia coli thiol-disulfide oxidoreductase enzyme DsbA. mdpi.comnih.gov DsbA is crucial for the correct folding of multiple bacterial virulence factors, making it a key regulator of virulence in many pathogenic Gram-negative bacteria. nih.govacs.org

A fragment-based drug discovery approach identified this compound as a hit with affinity for E. coli DsbA. mdpi.com This initial fragment was then chemically elaborated to improve its binding affinity. X-ray crystal structures of these elaborated analogues have shown that they bind in a hydrophobic groove adjacent to the catalytic disulfide bond of the enzyme. mdpi.comnih.gov This research suggests that the benzofuran (B130515) scaffold has the potential to be developed into a novel class of DsbA inhibitors. mdpi.com

Below is a table of selected derivatives and their binding affinities for E. coli DsbA:

| Compound | Structure | Dissociation Constant (KD) in µM |

| 25 | 2-(6-(phenoxy)benzofuran-3-yl)acetic acid | 326 ± 25 |

| 28 | 2-(6-(benzyloxy)benzofuran-3-yl)acetic acid | 341 ± 57 |

Table 1: Binding affinities of elaborated analogues of this compound for E. coli DsbA. Data sourced from Duncan et al. (2019). mdpi.com

Research into Anti-tubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, with the rise of drug-resistant strains necessitating the development of new therapeutic agents. rsc.orgcapes.gov.br Benzofuran derivatives, in general, have been investigated for their anti-tubercular properties. For instance, some benzofuran-oxadiazole derivatives have shown excellent activity against Mycobacterium tuberculosis H37Rv, with compounds bearing bromine and chlorine substituents on the benzofuran ring demonstrating notable potency. researchgate.net

In a separate study, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov While these are not direct derivatives of this compound, the findings highlight the potential of developing novel anti-TB agents from various heterocyclic scaffolds. nih.gov Another study on 3,4-fused tricyclic benzofurans as inhibitors of Polyketide synthase 13 (Pks13), an essential enzyme for M. tuberculosis survival, also points to the promise of the broader benzofuran class in TB drug discovery. nih.gov

Investigation of Anti-thrombotic Properties

Research into the anti-thrombotic properties of benzofuran derivatives has indicated their potential in preventing and treating cardiovascular diseases. google.com Anti-thrombotic drugs function by inhibiting platelet aggregation or preventing the formation of fibrin. mdpi.com While specific studies on the anti-thrombotic effects of this compound derivatives are not widely documented, related benzofuran compounds have been shown to possess platelet aggregation inhibiting activity. google.com For example, certain benzofuran derivatives demonstrated 50% inhibition against thrombin-induced aggregation of washed rabbit platelets at concentrations ranging from 2 x 10-5 to 2 x 10-4 M. google.com

Exploration of Anti-inflammatory Effects

Benzofuran derivatives have been a subject of interest in the development of new anti-inflammatory agents. nih.govnih.govgoogle.comijbcp.com Some studies have focused on synthesizing derivatives that can offer potent anti-inflammatory activity with fewer side effects than existing drugs. nih.gov For example, a study on the anti-inflammatory activity of a benzofuran compound, 3,4-dihydro-4-oxo-benzofuro[3,2-d]pyrimidine-2-propionic acid, showed significant effects in a chronic model of inflammation in rats. ijbcp.com Another study synthesized new series of furosalicylic acids and related compounds and evaluated their anti-inflammatory activity, with some compounds showing activity comparable to Diclofenac. nih.gov While direct research on the anti-inflammatory properties of this compound derivatives is limited, the broader class of benzofurans shows considerable promise in this therapeutic area. nih.govnih.gov

Studies on Anti-diabetic Activity

The management of diabetes mellitus and its complications is a major area of pharmaceutical research. Benzofuran derivatives have been explored for their potential anti-diabetic properties. nih.govnih.gov One of the targets for anti-diabetic drugs is the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), which is involved in insulin (B600854) secretion. nih.govresearchgate.net A study focused on the optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives led to the discovery of a potent GPR40/FFA1 agonist, TAK-875, which has been evaluated in clinical trials for the treatment of type 2 diabetes. nih.gov This compound demonstrated the ability to reduce plasma glucose and increase insulin secretion in diabetic rats. nih.gov

Furthermore, benzofuran-based chromenochalcones have been synthesized and evaluated for their antihyperglycemic and antidyslipidemic activities, with some compounds showing significant reduction in blood glucose levels in streptozotocin-induced diabetic rats. nih.gov These findings suggest that the benzofuran scaffold is a viable starting point for the development of new anti-diabetic agents. google.comnih.gov

Research in Alzheimer's Disease Therapeutics

Alzheimer's disease (AD) is a progressive neurodegenerative disorder with a complex pathology, making multi-target drugs a promising therapeutic approach. nih.govacs.orgnih.gov Benzofuran derivatives have been extensively investigated for their potential in treating AD, often targeting key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the aggregation of amyloid-β (Aβ) peptides. nih.govnih.govijpsonline.comresearchgate.net

One study synthesized a series of 2-arylbenzofuran derivatives and found that they exhibited good dual cholinesterase and β-secretase inhibitory activity. nih.gov Another study developed novel 3-aminobenzofuran derivatives that showed potent inhibition of both AChE and BuChE, with one compound also demonstrating activity against Aβ aggregation. nih.gov Additionally, a benzofuran derivative, YB-9, was found to disaggregate Aβ oligomers and plaques in the brain of a transgenic mouse model of AD when administered orally. acs.org These studies underscore the potential of the benzofuran scaffold in the development of multifunctional agents for Alzheimer's therapy. nih.govnih.govijpsonline.com

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral) Research

The benzofuran nucleus is a core component of many compounds with a broad spectrum of antimicrobial activities. sci-hub.senih.govresearchgate.netimjst.orgnih.gov Research has shown that derivatives of benzofuran can be effective against various bacterial, fungal, and viral pathogens. nih.gov

In terms of antibacterial activity, halogenated benzofuran derivatives have shown promise. One study found that derivatives of 3-benzofurancarboxylic acid containing halogens were active against Gram-positive cocci. nih.gov Another study synthesized pyridine (B92270) derivatives from 2-acetyl-5-bromobenzofuran and screened them for antimicrobial activity. researchgate.net

For antifungal activity, certain halogenated derivatives of 3-benzofurancarboxylic acid also exhibited activity against Candida species. nih.gov The well-known antiarrhythmic drug amiodarone, a benzofuran derivative, also possesses antifungal properties. nih.gov

The versatility of the benzofuran scaffold allows for the synthesis of a wide range of derivatives with potential antimicrobial applications, making it an important area of ongoing research. nih.govsci-hub.se

Anticancer Activity Research

Research into benzofuran derivatives has revealed their potential as anticancer agents, often with a more favorable profile concerning the adverse effects typically associated with chemotherapy. dntb.gov.ua The strategic placement of substituents on the benzofuran ring system is crucial for both the potency and selectivity of these compounds against cancer cells. mdpi.comnih.gov

Influence of Halogenation

A recurring theme in the structure-activity relationship (SAR) studies of benzofuran derivatives is the significant enhancement of anticancer activity upon the introduction of halogen atoms, such as bromine, chlorine, or fluorine. nih.gov This increased potency is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen atom and nucleophilic sites in biological targets, thereby improving binding affinity. nih.gov Studies have consistently shown that brominated benzofurans, in particular, exhibit notable cytotoxic properties against various cancer cell lines. nih.gov

Research Findings on Brominated Benzofuran Derivatives

One area of research has focused on derivatives where a bromine atom is attached to a methyl group at the 3-position of the benzofuran ring. A compound from this series demonstrated remarkable cytotoxic activity against human leukemia cell lines K562 (chronic) and HL60 (acute), with inhibitory concentration (IC50) values of 5 µM and 0.1 µM, respectively. nih.gov Notably, this compound did not show cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC), indicating a degree of selectivity for cancer cells. nih.gov This highlights that the position of the halogen on the benzofuran scaffold is a critical factor in its biological effect. nih.gov

In another study, a series of new benzofuran derivatives, including six brominated compounds, were synthesized and evaluated for their cytotoxic effects. nih.gov The research confirmed that introducing bromine to a methyl or acetyl group on the benzofuran system increased cytotoxicity. nih.gov Several of these brominated compounds showed significant activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. nih.gov

The table below summarizes the cytotoxic activities of selected brominated benzofuran derivatives from these research efforts.

| Compound | Cell Line | IC50 (µM) |

| Compound with Bromine at 3-position methyl group | K562 (Leukemia) | 5 nih.gov |

| HL60 (Leukemia) | 0.1 nih.gov | |

| Brominated Benzofuran Derivative 1c | K562 (Leukemia) | 2.5 nih.gov |

| MOLT-4 (Leukemia) | 1.8 nih.gov | |

| HeLa (Cervix Carcinoma) | 4.3 nih.gov | |

| Brominated Benzofuran Derivative 1e | K562 (Leukemia) | 3.5 nih.gov |

| MOLT-4 (Leukemia) | 2.5 nih.gov | |

| HeLa (Cervix Carcinoma) | 5.2 nih.gov | |

| Brominated Benzofuran Derivative 2d | K562 (Leukemia) | 4.5 nih.gov |

| MOLT-4 (Leukemia) | 3.2 nih.gov | |

| HeLa (Cervix Carcinoma) | 6.1 nih.gov | |

| Brominated Benzofuran Derivative 3d | K562 (Leukemia) | 3.8 nih.gov |

| MOLT-4 (Leukemia) | 3.0 nih.gov | |

| HeLa (Cervix Carcinoma) | 5.8 nih.gov |

The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death). For instance, studies showed that treatment with certain brominated benzofurans led to the activation of caspases 3 and 7, key enzymes in the apoptotic pathway, in K562 leukemia cells. researchgate.net Other benzofuran derivatives have been investigated as inhibitors of tubulin polymerization, a critical process for cell division, making it a validated target for anticancer drugs. mdpi.com While not always specific to brominated examples, this represents a common mechanism for the broader benzofuran class.

Q & A

What are the common synthetic routes for preparing 2-(6-Bromobenzofuran-3-yl)acetic acid?

Synthesis typically involves regioselective bromination of a benzofuran precursor. For example, bromine in acetic acid can selectively introduce a bromo group at the 6-position of the benzofuran ring, as demonstrated in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid . Another method involves hydrolysis of ester derivatives : ethyl esters of benzofuran acetic acids are saponified under basic conditions (e.g., KOH in methanol/water) to yield the carboxylic acid . Optimize reaction parameters (temperature, stoichiometry) to ensure regioselectivity and purity.

How do electronic effects of the bromo substituent influence crystallographic packing and hydrogen bonding?

The bromo group’s electron-withdrawing nature alters molecular planarity and intermolecular interactions. In analogous compounds like 2-(5-Bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid, the bromine’s position affects dihedral angles between the benzofuran core and acetic acid moiety, promoting hydrogen-bonded dimers via carboxyl groups (O–H⋯O interactions) . π–π stacking between aromatic rings (interplanar distance ~3.4 Å) and C–H⋯π interactions (e.g., cyclohexyl H to benzene centroid) further stabilize the crystal lattice . Use X-ray crystallography and computational tools like Mercury or CrystalExplorer to quantify these effects .

What purification techniques are recommended for isolating this compound?

- Column chromatography : Use polar solvent systems (ethyl acetate/hexane gradients) to achieve >95% purity, as shown for related benzofuran derivatives .

- Acid-base extraction : After saponification, acidify the aqueous layer to precipitate the carboxylic acid, followed by extraction with chloroform and drying over MgSO₄ .

- Validate purity via TLC, HPLC, or NMR.

How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts)?

Discrepancies may arise from solvent effects or conformational dynamics . For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the acetic acid moiety’s dihedral angle (78.15° relative to the aromatic ring) influences NMR coupling constants . Resolve ambiguities by:

- Performing variable-temperature NMR to detect dynamic effects.

- Comparing experimental data with DFT calculations (e.g., B3LYP/6-311+G(d,p) basis sets) .

What safety precautions are essential for handling this compound?

Based on GHS classifications for analogs (e.g., 2-(6-Methoxybenzofuran-3-yl)acetic acid):

- Wear nitrile gloves, goggles, and lab coats (H315/H319 hazards: skin/eye irritation) .

- Work in a fume hood to avoid dust inhalation (H335).

- Store sealed at room temperature, away from oxidizers. For spills, rinse eyes with water for 15 minutes (P305+P351+P338) .

What strategies analyze π–π and C–H⋯π interactions in solid-state structures?

- X-ray crystallography : Quantify interactions using software like Mercury. For example, π–π stacking (interplanar distance 3.385 Å) and C–H⋯π contacts (2.8–3.1 Å) were critical in stabilizing 2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid .

- Calculate interaction energies (e.g., using CrystalExplorer) to compare with brominated analogs .

What spectroscopic methods confirm the compound’s structure?

- ¹H/¹³C NMR : Identify benzofuran protons (δ 6.5–7.5 ppm) and acetic acid protons (singlet near δ 3.6 ppm) .

- FT-IR : Confirm carboxylic acid via C=O (~1700 cm⁻¹) and O–H (~2500–3300 cm⁻¹) stretches .

- HRMS : Validate molecular ion [M-H]⁻ with <5 ppm error .

How does bromo substituent position (5- vs. 6-) affect electronic properties?

Positional isomerism alters electron density distribution . A 5-bromo group withdraws electron density via inductive effects, increasing electrophilicity at adjacent positions . A 6-bromo substituent may sterically hinder acetic acid rotation, affecting hydrogen bonding. Use Hammett σ analysis or DFT (e.g., NBO charges) to predict reactivity .

What are optimal storage conditions for long-term stability?

- Store in sealed containers under inert gas (N₂/Ar) at room temperature, away from light/moisture .

- For extended storage (>6 months), freeze at −20°C in amber vials .

How can co-crystals or salts modulate solubility and bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.